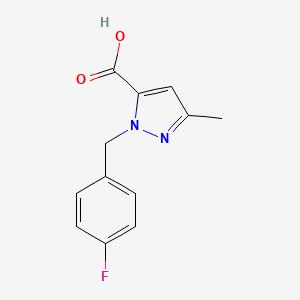

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Beschreibung

The exact mass of the compound 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNKEPNSKFFGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409275 | |

| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-43-2 | |

| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

CAS Number: 618070-43-2

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a validated synthesis protocol, discusses its potential mechanisms of action, and outlines its applications in drug discovery and beyond. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering expert insights and practical methodologies.

Introduction

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative recognized as a valuable building block in the synthesis of novel bioactive molecules.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The unique structural features of this particular derivative, namely the 4-fluorobenzyl group at the N1 position and the methyl and carboxylic acid moieties at positions 3 and 5 respectively, are believed to enhance its biological activity and make it a promising candidate for targeted therapeutic design.[1] This guide will delve into the technical details of this compound, providing a foundation for its further exploration and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 618070-43-2 | [1] |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | [1] |

| Molecular Weight | 234.23 g/mol | [1] |

| Appearance | White needles | [1] |

| Melting Point | 192-198 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Characterization

The synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through a multi-step process. The causality behind this synthetic route lies in the well-established reactivity of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core, followed by functional group manipulations.

Synthetic Workflow

The overall synthetic strategy involves a three-step process:

-

Formation of the Pyrazole Core: Cyclocondensation of a β-ketoester, ethyl 2,4-dioxovalerate, with hydrazine hydrate to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.

-

N-Alkylation: Introduction of the 4-fluorobenzyl group at the N1 position of the pyrazole ring via nucleophilic substitution.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Sources

physicochemical properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Executive Summary:

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative recognized for its utility as a versatile building block in medicinal and agricultural chemistry.[1] Its molecular architecture, which combines a pyrazole core, a carboxylic acid functional group, and a fluorobenzyl moiety, makes it a valuable intermediate for synthesizing novel bioactive molecules, including potential anti-inflammatory and analgesic drugs.[1] This guide provides a comprehensive technical overview of its core physicochemical properties, detailing the established analytical methodologies for their characterization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the evaluation and application of this compound.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a white, crystalline solid, typically appearing as needles.[1] Its identity is confirmed through a combination of spectroscopic techniques and physical measurements.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | - |

| CAS Number | 618070-43-2 | [1] |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | [1] |

| Molecular Weight | 234.23 g/mol | [1] |

| Canonical SMILES | CC1=NN(CC2=CC=C(F)C=C2)C=C1C(=O)O | Derived |

| InChI Key | SFEVLXLKASUMSX-UHFFFAOYSA-N | Derived |

The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:

-

N1-position: A 4-fluorobenzyl group, which enhances lipophilicity and can influence biological activity through specific interactions.

-

C3-position: A methyl group.

-

C5-position: A carboxylic acid group, which is the primary determinant of the compound's acidic nature and provides a key handle for synthetic modifications.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the title compound, which are essential for its handling, formulation, and application in research and development.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| Appearance | White needles | Indicates a crystalline solid state.[1] |

| Melting Point (°C) | 192 - 198 | Defines the upper limit for solid-state handling and provides an indication of purity.[1] |

| Purity | ≥ 97% (HPLC) | Ensures reliability of experimental data.[1] |

| pKa (estimated) | ~4-5 | Dictates the ionization state at physiological pH, impacting solubility and bioavailability.[2] |

| Solubility | Sparingly soluble in water | Critical for developing appropriate formulations and performing biological assays. |

| Storage Conditions | 0 - 8 °C | Ensures long-term chemical stability.[1] |

Methodologies for Physicochemical Characterization

A multi-technique approach is required to fully characterize the compound. The following sections detail the rationale and standard protocols for determining its key properties.

Caption: Workflow for the comprehensive physicochemical characterization of a research compound.

Thermal Properties: Melting Point and Stability

Expertise & Experience: The melting point is a fundamental property that indicates purity. A sharp melting range, as observed for this compound, is characteristic of a well-defined crystalline material. We employ Differential Scanning Calorimetry (DSC) for its precision over traditional melting point apparatus and complement it with Thermogravimetric Analysis (TGA) to understand thermal decomposition behavior.[3][4]

Experimental Protocol: DSC & TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan. A similar procedure is followed for a platinum or alumina TGA pan.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from 25 °C to 250 °C at a linear heating rate of 10 °C/min.

-

Instrument Setup (TGA): Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample under a nitrogen atmosphere from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: For DSC, the melting point is determined from the onset or peak of the endothermic event.[3] For TGA, the onset of weight loss indicates the beginning of thermal decomposition.[5]

Trustworthiness: The use of an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events correspond to melting and inherent decomposition, not reaction with air. The calibrated instrument and use of a reference pan in DSC provide a self-validating system for heat flow measurements.[6][7]

Solubility Profile

Expertise & Experience: Solubility is a critical determinant of a compound's bioavailability and suitability for various biological assays.[8] Given the presence of both a polar carboxylic acid and a nonpolar fluorobenzyl group, its solubility is expected to be pH-dependent and vary significantly between aqueous and organic solvents. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Experimental Protocol: Shake-Flask Solubility Assay

-

System Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) and select relevant organic solvents (e.g., DMSO, Ethanol, Acetonitrile).

-

Incubation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant. Filtration may also be used, but potential adsorption to the filter must be considered.[10]

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Analysis: The solubility is reported as the measured concentration (e.g., in µg/mL or mM).

Trustworthiness: Ensuring an excess of solid is present throughout the equilibration period is critical for achieving a truly saturated solution. Visual confirmation of remaining solid before sampling validates this condition. The use of a calibrated HPLC system for quantification ensures accurate measurement.

Acidity Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This property profoundly influences solubility, membrane permeability, and receptor interactions. Potentiometric titration is a direct and highly reliable method for pKa determination for compounds with ionizable groups.[11][12]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.[12]

Trustworthiness: The protocol's reliability hinges on the accurate calibration of the pH electrode using standard buffers and the use of a standardized titrant. Performing the titration under an inert atmosphere (e.g., argon) prevents interference from atmospheric CO₂.

Spectroscopic & Spectrometric Fingerprinting

Structural confirmation is an absolute requirement. The combination of NMR, FT-IR, and MS provides an orthogonal and definitive characterization of the molecule's identity and structure.

Caption: Relationship between the structural features of the compound and its key physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.[13]

-

¹H NMR: Expected signals include:

-

A singlet for the methyl group protons (~2.3 ppm).

-

A singlet for the benzylic CH₂ protons (~5.5 ppm).

-

Two doublets in the aromatic region for the para-substituted fluorobenzyl group (~7.0-7.4 ppm).

-

A singlet for the proton on the pyrazole ring.

-

A very broad singlet far downfield for the carboxylic acid proton (>12 ppm), which may be unobserved if exchanging with residual water.[14]

-

-

¹³C NMR: Expected signals include:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[17]

-

Characteristic Absorptions:

-

O-H Stretch: A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid OH group.[15][18] This broadness is a hallmark of carboxylic acid dimers in the solid state.[19][20]

-

C-H Stretch: Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).

-

C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹ for the carbonyl of the carboxylic acid.[15][18]

-

C=C/C=N Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region from the aromatic and pyrazole rings.

-

C-F Stretch: A strong band typically found in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural information through fragmentation analysis.[21]

-

Expected Ionization: Electrospray ionization (ESI) is well-suited for this molecule. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 233.07 is expected to be the base peak. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 235.08 would be observed.

-

Fragmentation Pattern: Key fragmentation pathways would likely include the neutral loss of CO₂ (44 Da) from the carboxyl group and the cleavage of the benzyl group, leading to characteristic fragment ions that can be used to confirm the structure. The fragmentation of the pyrazole ring itself can also occur under higher energy conditions.[22][23]

Conclusion

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a well-defined chemical entity with distinct physicochemical properties that are critical to its application in scientific research. Its thermal stability, pH-dependent solubility, and characteristic acidity are governed by its unique molecular structure. The analytical protocols outlined in this guide—spanning thermal analysis, solubility determination, potentiometric titration, and comprehensive spectroscopic analysis—provide a robust framework for the consistent and reliable characterization of this important chemical building block. Adherence to these validated methodologies ensures data integrity and facilitates the successful application of this compound in the development of new pharmaceutical and agrochemical agents.

References

-

PubChem. (n.d.). 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Habibi, D., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Purohit, M. P., et al. (2010). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Medicinal Chemistry Research, 19(Suppl 1), S12-S25. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. Retrieved from [Link]

-

Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

-

Wiley Online Library. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

-

ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

-

ACS Publications. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

ACS Publications. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 Ligand. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rheolution.com [rheolution.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. connectjournals.com [connectjournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its utility in pharmaceutical development and agrochemical formulation is well-documented.[1] However, the successful progression of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can severely limit bioavailability and create significant challenges in formulation, ultimately hindering clinical success.[2]

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in organic solvents. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the molecular characteristics governing its solubility. We will explore its physicochemical properties, provide a theoretical framework for predicting solubility, detail a robust experimental protocol for its determination, and discuss strategies for solubility enhancement.

Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's structure is the first step in predicting its behavior in various solvents. The principle of "like dissolves like" is a fundamental concept in chemistry, stating that substances with similar molecular structures and intermolecular forces are likely to be soluble in one another.

Known Properties:

-

Molecular Formula: C₁₂H₁₁FN₂O₂[1]

-

Molecular Weight: 234.23 g/mol [1]

-

CAS Number: 618070-43-2[1]

-

Appearance: White needles[1]

-

Melting Point: 192-198 °C[1]

The high melting point suggests strong intermolecular forces in the solid crystal lattice, primarily due to hydrogen bonding from the carboxylic acid group and potential π-π stacking from the aromatic rings. Overcoming this lattice energy is a key factor in the dissolution process.

Molecular Structure Deconstruction

The solubility of this compound is governed by the interplay of its distinct chemical moieties.

Caption: Molecular structure analysis highlighting key functional groups.

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This group will strongly favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Its acidic nature means solubility will be exceptionally high in basic solutions due to salt formation.

-

Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor.[3] It contributes to the overall polarity of the molecule.

-

4-Fluorobenzyl Group: This is the largest and most non-polar component of the molecule. The bulky benzyl ring introduces significant hydrophobic character, which will favor solubility in solvents with aromatic or non-polar characteristics. The fluorine atom adds a degree of polarity but does not fundamentally change the hydrophobic nature of the ring.

-

Methyl Group (-CH₃): A small, non-polar group that adds minor hydrophobic character.

Qualitative Solubility Prediction

Based on the structural analysis, we can formulate a hypothesis regarding the compound's solubility profile. The molecule is amphiphilic, possessing both distinct polar (carboxylic acid, pyrazole) and non-polar (fluorobenzyl) regions.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The alcohol's -OH group can hydrogen bond effectively with the carboxylic acid and pyrazole nitrogens. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are excellent hydrogen bond acceptors and have high polarity to solvate the carboxylic acid group without competing as H-bond donors. Pyrazole derivatives often show good solubility in these solvents.[4] |

| Non-Polar (e.g., Hexane, Toluene) | Low to Very Low | The dominant polar carboxylic acid group will not interact favorably with these non-polar solvents, leading to poor solvation. |

| Chlorinated (e.g., Dichloromethane) | Low to Moderate | Dichloromethane has intermediate polarity and can interact with the non-polar parts of the molecule, but it is a poor hydrogen bonder, limiting its ability to effectively solvate the carboxylic acid. |

| Aqueous (Water) | Very Low | The large, hydrophobic fluorobenzyl group will significantly limit solubility in water.[4] Solubility is expected to increase dramatically with pH as the carboxylic acid is deprotonated to form a more soluble carboxylate salt. |

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[5] This protocol ensures that a true thermodynamic equilibrium is reached, providing a reliable measure of saturation solubility.

Causality Behind Experimental Choices

-

Why use a shake-flask method? It is a low-cost, reliable method that allows for sufficient time to ensure the system reaches true thermodynamic equilibrium, which is the definition of saturation solubility.[6]

-

Why equilibrate for 24-48 hours? Dissolution, especially for crystalline solids, is not instantaneous. A prolonged equilibration period with agitation ensures the dissolution rate equals the precipitation rate, defining a saturated solution.

-

Why use HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique.[7] It can accurately measure the concentration of the dissolved API, even in the presence of minor impurities, providing trustworthy data.

Workflow: Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol

-

Preparation:

-

To a series of 4 mL glass vials, add an excess amount of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (e.g., 10-20 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C).

-

Agitate the samples for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, extending this to 48 hours is recommended to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm that excess solid remains.

-

Allow the vials to stand undisturbed for at least 30 minutes to let the solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents) and dispense the clear, filtered solution into a clean HPLC vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) to create a calibration curve.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and calibration standards via a validated HPLC-UV method.

-

Calculate the concentration in the original filtered sample by applying the dilution factor. The result is the saturation solubility, typically expressed in mg/mL or µg/mL.

-

Data Summary and Interpretation

While specific experimental data for this exact compound is not publicly available, the results from the described protocol should be tabulated for clear comparison. This allows researchers to quickly select appropriate solvents for various applications, such as reaction chemistry, purification, or pre-formulation screening.

Template for Experimental Solubility Data (at 25 °C)

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Classification |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [e.g., Very Soluble] |

| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Value] | [e.g., Freely Soluble] |

| Acetonitrile (ACN) | 5.8 | [Experimental Value] | [e.g., Soluble] |

| Acetone | 5.1 | [Experimental Value] | [e.g., Soluble] |

| Polar Protic | |||

| Methanol | 5.1 | [Experimental Value] | [e.g., Soluble] |

| Ethanol | 4.3 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Chlorinated | |||

| Dichloromethane (DCM) | 3.1 | [Experimental Value] | [e.g., Slightly Soluble] |

| Non-Polar | |||

| Toluene | 2.4 | [Experimental Value] | [e.g., Very Slightly Soluble] |

| Hexane | 0.1 | [Experimental Value] | [e.g., Practically Insoluble] |

Conclusion and Future Directions

The solubility of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a complex function of its amphiphilic chemical structure. The presence of a polar, acidic carboxylic acid group and a large, hydrophobic fluorobenzyl moiety dictates its behavior across the solvent spectrum. Theoretical analysis strongly predicts high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and poor solubility in non-polar hydrocarbons and water.

For drug development professionals, accurately determining this solubility profile via a robust method like the shake-flask protocol is a non-negotiable first step.[5] This data directly informs the selection of solvents for crystallization, the choice of excipients for formulation, and the design of strategies to enhance bioavailability. Should aqueous solubility be a limiting factor for a potential therapeutic application, further investigation into salt forms, co-solvent systems, or advanced formulation techniques like amorphous solid dispersions would be a logical and necessary next step.

References

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Vertex AI Search.

- 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. Vertex AI Search.

- Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Vertex AI Search.

- Prediction of Solubility of Drugs and Other Compounds in Organic Solvents - ResearchGate. (2025, December 25). Vertex AI Search.

- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8). Vertex AI Search.

- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Vertex AI Search.

- Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. Vertex AI Search.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Vertex AI Search.

- solubility experimental methods.pptx - Slideshare. Vertex AI Search.

- Improving solubility of pyrazole derivatives for reaction - Benchchem. Vertex AI Search.

- Pyrazole - Solubility of Things. Vertex AI Search.

- API Solubility and Dissolution Enhancement Via Formul

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7). Vertex AI Search.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ijnrd.org [ijnrd.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubility experimental methods.pptx [slideshare.net]

A Comprehensive Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives

Executive Summary: The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an exceptional range of pharmacological activities. This guide provides an in-depth exploration of the key biological activities of these compounds, including their well-established anti-inflammatory effects, their promising potential as anticancer agents, and their significant antimicrobial and antiviral properties. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to serve as a practical resource for advancing research and development in this field.

The Pyrazole Carboxylic Acid Scaffold: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique combination of hydrogen bond donors and acceptors, enabling it to form specific and high-affinity interactions with enzyme active sites and receptors. The addition of a carboxylic acid moiety further enhances its drug-like properties, often serving as a critical anchoring group or a bioisostere for other functional groups. This versatility has led to the development of numerous clinically significant drugs and a vast library of compounds with diverse biological profiles.[1][2][3]

Core Synthesis Strategies

The synthesis of the pyrazole carboxylic acid core is adaptable, allowing for extensive structural diversification. A common and effective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For instance, the reaction of a dioxo-ester with hydrazine hydrate can yield the core pyrazole carboxylate scaffold, which can then be further modified.[3][4] This synthetic accessibility is a key reason for the widespread investigation of these derivatives in drug discovery programs.[1][5]

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

The most prominent success story for pyrazole derivatives is in the field of anti-inflammatory therapeutics, exemplified by the selective COX-2 inhibitor, Celecoxib.[6][7] This class of drugs offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[7][8]

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[8]

Non-selective NSAIDs inhibit both enzymes, leading to therapeutic effects but also to gastric issues.[7] Pyrazole carboxylic acid derivatives like Celecoxib achieve their selectivity by exploiting structural differences between the two enzyme active sites. Celecoxib's diaryl-substituted pyrazole structure features a polar sulfonamide side chain that binds to a specific hydrophilic side pocket present in COX-2 but not in COX-1.[7][9] This selective binding blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][8]

Visualizing the Pathway: COX-2 in Prostaglandin Synthesis

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of inhibition by selective COX-2 inhibitors.

Caption: COX-2 pathway inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the potency and selectivity of a test compound.

Principle: This assay measures the peroxidase activity of COX. The initial cyclooxygenase reaction produces Prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to Prostaglandin H2 (PGH2). A chromogenic substrate is co-oxidized during this reduction, producing a colored product that can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a solution of heme cofactor in DMSO.

-

Prepare the substrate solution containing arachidonic acid in ethanol.

-

Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare serial dilutions of the pyrazole test compound and a reference inhibitor (e.g., Celecoxib) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of assay buffer.

-

Add 10 µL of heme.

-

Add 10 µL of either COX-1 or COX-2 enzyme solution.

-

Add 10 µL of the test compound dilution (or DMSO for control wells).

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate.

-

Immediately add 10 µL of the colorimetric substrate (TMPD).

-

Incubate at 37°C for 5 minutes.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plate at 590 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.

-

Causality: The pre-incubation step (Step 2.5) is critical to ensure the inhibitor reaches equilibrium with the enzyme before the substrate is introduced. Using a known selective inhibitor like Celecoxib as a positive control validates the assay's ability to distinguish between COX-1 and COX-2 inhibition.

Anticancer Activity: A Multifaceted Approach

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and survival.[11][12] Their modes of action include inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in proliferation and angiogenesis.[10][13]

Key Anticancer Mechanisms

-

Kinase Inhibition: Many pyrazole scaffolds are effective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell proliferation and are often dysregulated in cancer.[12][13]

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) by activating pro-apoptotic molecules like caspases or inhibiting anti-apoptotic proteins.[10]

-

Carbonic Anhydrase Inhibition: Some derivatives inhibit carbonic anhydrase isoforms, like hCA XII, which are overexpressed in hypoxic tumors and help cancer cells manage an acidic microenvironment.[14]

Visualizing the Workflow: In Vitro Anticancer Drug Screening

A logical cascade of experiments is essential to identify and characterize novel anticancer compounds.

Caption: A typical workflow for anticancer compound screening.

Experimental Protocol: MTT Cell Viability Assay

This is a foundational colorimetric assay to assess a compound's cytotoxic or anti-proliferative effects on cancer cells.[15][16][17]

Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16][17]

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.

-

Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

-

-

Cell Seeding:

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the pyrazole test compound in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include wells with media only (blank) and cells with vehicle (e.g., DMSO) as a negative control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation and Solubilization:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm on a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values as described in the COX assay protocol.

-

Data Presentation: Anticancer Potency (IC50)

Quantitative data from cytotoxicity assays are best summarized in a table for clear comparison.

| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT-116 (Colon) |

| PZA-001 | H | Phenyl | 15.2 | 21.8 | 18.5 |

| PZA-002 | Cl | Phenyl | 2.5 | 4.1 | 3.3 |

| PZA-003 | H | 4-F-Ph | 8.9 | 10.3 | 9.1 |

| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |

Table 1: Hypothetical IC50 values for pyrazole carboxylic acid derivatives against various cancer cell lines, with Doxorubicin as a positive control.

Antimicrobial and Antiviral Activities

The pyrazole scaffold is also effective against a range of microbial pathogens.[3][18] Derivatives have shown activity against Gram-positive and Gram-negative bacteria, fungi, and viruses.[18][19][20]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[21][22][23][24]

Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after incubation.[23]

Methodology:

-

Preparation:

-

Prepare two-fold serial dilutions of the pyrazole test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the microbial suspension.

-

Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

After incubation, examine the plate for turbidity (visual cloudiness indicating growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| PZA-004 | 8 | 32 | 16 |

| PZA-005 | 4 | 16 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Table 2: Hypothetical MIC values for pyrazole derivatives against representative bacteria and fungi, with standard antibiotics as controls.

Antiviral Activity: Targeting the Dengue Virus Protease

Recent studies have highlighted pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[25][26] These compounds act as competitive inhibitors, blocking the protease's ability to process the viral polyprotein, thereby halting the viral life cycle.[27] Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring and carboxylic acid moiety can lead to compounds with low micromolar to nanomolar potency in both biochemical and cell-based antiviral assays.[25][26][27]

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a remarkably versatile and synthetically accessible class of compounds with a broad and impactful range of biological activities. Their proven success as anti-inflammatory agents provides a strong foundation for their continued exploration in other therapeutic areas. The multifaceted anticancer activities and promising antimicrobial profiles highlight their potential to address significant unmet medical needs.

Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets, improving pharmacokinetic properties to ensure better bioavailability and in vivo efficacy, and exploring novel applications, such as dual-target inhibitors (e.g., combined COX-2/5-LOX inhibitors) for inflammation or kinase/apoptosis modulators for cancer. The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative therapeutics.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Bioassays for anticancer activities - PubMed. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | Request PDF - ResearchGate. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed. [Link]

-

Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Bioassays for anticancer activities - University of Wollongong Research Online. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. [Link]

-

Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC - NIH. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

-

Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed. [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. news-medical.net [news-medical.net]

- 10. ClinPGx [clinpgx.org]

- 11. srrjournals.com [srrjournals.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 17. ro.uow.edu.au [ro.uow.edu.au]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. meddocsonline.org [meddocsonline.org]

- 21. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. woah.org [woah.org]

- 23. apec.org [apec.org]

- 24. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Technical Guide: The Strategic Role of the Fluorobenzyl Group in Modulating Pyrazole Compound Bioactivity

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the scaffold for a multitude of bioactive compounds.[1][2] The strategic functionalization of this privileged structure is key to tuning its pharmacological and toxicological profile. Among the most impactful substituents is the fluorobenzyl group. The introduction of fluorine into the benzyl moiety dramatically alters the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This guide provides an in-depth analysis of the multifaceted role of the fluorobenzyl group in pyrazole compounds, synthesizing field-proven insights with mechanistic explanations. We will explore its impact on structure-activity relationships (SAR) across different therapeutic and agrochemical classes, detail validated synthetic and evaluative protocols, and present a forward-looking perspective on its application in the development of next-generation agents.

Foundational Principles: The Physicochemical Influence of Fluorobenzylation

The decision to incorporate a fluorobenzyl group is a deliberate design choice rooted in the unique properties of the fluorine atom. As the most electronegative element, its introduction into an organic molecule imparts profound, predictable effects.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile C-H bond on the benzyl ring with a C-F bond can block common sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, a critical factor for traversing biological membranes to reach the target site. The strategic placement of fluorine atoms on the benzyl ring allows for fine-tuning of the compound's logP value to optimize its pharmacokinetic profile.

-

Target Binding Interactions: The electronegativity of fluorine can alter the electronic profile of the benzyl ring, influencing its interaction with the target protein. Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar interactions with amino acid residues in a binding pocket, thereby enhancing binding affinity and potency.[4]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of the benzyl group, potentially locking the molecule into a more bioactive orientation for optimal target engagement.

The interplay of these factors is central to the enhanced performance of many fluorobenzyl-substituted pyrazoles.

Application in Medicinal Chemistry: Enhancing Therapeutic Profiles

The fluorobenzyl group has been instrumental in optimizing the activity of pyrazole-based therapeutic agents, from anti-inflammatory drugs to novel antimicrobials.

Case Study: Anti-inflammatory Agents & COX-2 Inhibition

Celecoxib, a well-known anti-inflammatory drug, is a diaryl pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6] Its structure features a p-tolyl and a trifluoromethyl-substituted phenyl group on the pyrazole core. Research into analogs has demonstrated the critical role of these fluorinated groups. For instance, a trifluoromethyl analogue of celecoxib (TFM-C) was found to have significantly lower COX-2 inhibitory activity but retained potent anti-inflammatory effects in models of neuroinflammation, suggesting a shift in its mechanism of action away from direct COX-2 inhibition.[7] This highlights how fluorination can modulate the biological activity of a pyrazole scaffold to engage different cellular pathways, such as the unfolded protein response, independent of its original target.[7]

Case Study: Antimicrobial and Antiparasitic Agents

In the quest for new antimicrobials, the fluorobenzyl moiety has proven valuable. Studies on pyrazole derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis, identified compounds with a 4-fluorophenyl group as potent inhibitors of E. coli FabH.[8] Similarly, in the development of agents against Chagas disease, N-substituted phenyldihydropyrazolones featuring a 4-fluorobenzyl group demonstrated promising activity against Trypanosoma cruzi amastigotes.[9] In these contexts, the fluorobenzyl group likely contributes to enhanced binding affinity within the active site of the target enzyme.

Table 1: Comparative Activity of Pyrazole Compounds

| Compound Class | Parent Compound/Group | Fluorobenzyl/Fluorophenyl Analog | Target/Organism | Improvement Noted | Reference |

|---|---|---|---|---|---|

| FabH Inhibitors | Phenyl group | 4-Fluorophenyl group | E. coli FabH | Potent inhibition | [8] |

| Anti-Chagas Agents | Various aromatic groups | 4-Fluorobenzyl group | Trypanosoma cruzi | Promising activity (pIC50 ~6.0) | [9] |

| COX-2 Inhibitors | Celecoxib (p-tolyl) | TFM-C (trifluoromethyl) | Neuroinflammation | COX-2 independent mechanism |[7] |

Application in Agrochemicals: Driving Potency and Selectivity

In agriculture, phenylpyrazole insecticides and pyrazole-based herbicides are critical tools for crop protection. The inclusion of fluorinated benzyl or benzoyl groups is a common strategy to enhance their efficacy.[10]

Case Study: Phenylpyrazole Insecticides

Phenylpyrazole insecticides, such as fipronil, act by blocking GABA-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and death.[11][12] While fipronil itself contains a trifluoromethylsulfinyl group, structure-activity relationship studies on related pyrazoles have shown that introducing fluorine onto the phenyl or benzyl moieties can significantly impact insecticidal potency.[3] These modifications influence how the molecule fits into the chloride channel binding site and can improve its stability in the environment.

The mechanism involves the insecticide binding to a specific site within the ion channel, preventing the calming effect of the neurotransmitter GABA. This disruption is highly selective for insect channels over mammalian ones, providing a degree of safety.[12]

Caption: Mechanism of Phenylpyrazole Insecticides.

Case Study: Pyrazole Herbicides

Many modern herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13] Pyrasulfotole, for example, is a pyrazole herbicide containing a 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl group.[14] The trifluoromethyl group on the benzoyl ring is critical for its high herbicidal activity. Molecular docking studies suggest that this fluorinated ring fits into a hydrophobic pocket of the HPPD enzyme, interacting with key phenylalanine residues.[13] The electron-withdrawing nature of the fluorinated group enhances the binding and inhibitory potency, leading to the bleaching symptoms in weeds characteristic of HPPD inhibitors.

Experimental Protocols

A self-validating system requires robust and reproducible methodologies. Below are representative protocols for the synthesis and evaluation of a fluorobenzyl pyrazole compound.

Synthesis: Knorr Pyrazole Synthesis of a 1-(4-fluorobenzyl)-pyrazole Derivative

This protocol describes a common method for synthesizing N-substituted pyrazoles.

Objective: To synthesize 1-(4-fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole from 1-phenylbutane-1,3-dione and (4-fluorobenzyl)hydrazine.

Materials:

-

1-phenylbutane-1,3-dione

-

(4-fluorobenzyl)hydrazine hydrochloride

-

Ethanol (absolute)

-

Sodium acetate

-

Glacial acetic acid

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate/Hexane solvent system for TLC and column chromatography

Step-by-Step Methodology:

-

Hydrazine Free-Basing: In a 100 mL round-bottom flask, dissolve (4-fluorobenzyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in water (20 mL). Stir for 15 minutes at room temperature to generate the free hydrazine base.

-

Reaction Setup: To the same flask, add ethanol (30 mL) followed by a solution of 1-phenylbutane-1,3-dione (1.0 eq) in ethanol (10 mL). Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The disappearance of the starting diketone spot indicates reaction completion (typically 4-6 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add 50 mL of cold deionized water to the flask, which should induce precipitation of the crude product.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Purification: Dry the crude solid under vacuum. If necessary, purify the product further using flash column chromatography on silica gel, eluting with an appropriate ethyl acetate/hexane gradient.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General Workflow for Pyrazole Synthesis.

Biological Evaluation: In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the IC50 value of a synthesized fluorobenzyl pyrazole compound against the HPPD enzyme.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Substrate: 4-hydroxyphenylpyruvate (HPP)

-

Cofactors: Ascorbic acid, Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Test compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

-

Reaction Mixture: In each well of the 96-well plate, add the assay buffer, ascorbic acid, and catalase.

-

Inhibitor Addition: Add 2 µL of the diluted test compound (or DMSO for control wells) to the appropriate wells.

-

Enzyme Addition: Add the HPPD enzyme to all wells except the "no enzyme" blank. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the HPP substrate to all wells.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 310 nm over time (e.g., every 30 seconds for 15 minutes). This measures the consumption of the HPP substrate.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Normalize the rates relative to the DMSO control (100% activity).

-

IC50 Determination: Plot the normalized rate (%) versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The fluorobenzyl group is a powerful tool in the design of bioactive pyrazole compounds. Its judicious application allows researchers to enhance metabolic stability, modulate lipophilicity, and optimize binding interactions, leading to compounds with superior potency, selectivity, and pharmacokinetic properties. From COX-2 independent anti-inflammatory agents to highly effective insecticides and herbicides, the impact of this moiety is undeniable.

Future research will likely focus on more complex fluorination patterns, such as di- and tri-fluorobenzyl groups, and the use of other fluorine-containing substituents to further refine biological activity. As our understanding of protein-ligand interactions deepens through structural biology and computational modeling, the rational design of fluorobenzyl pyrazoles will become even more precise, paving the way for the development of safer and more effective drugs and agrochemicals.

References

- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. [URL: https://vertexaisearch.cloud.google.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGduC6AlvVbr_LPjrKktOMVy9_ZpRje7Ga-Rw8k6_VhkI25mDSaUa0-u4Q3_LtGZ5tRNheH1P04QFfjxfggKFJrr5fHJ3Y46EwK9smdS2zG41XSdGFWlsj0zL-tB1rYn0aa6x-wy--rX9mBIPAXPmIohLCG-8bGLK13TD9vDtquZYjE_qvE1ePGVFiypC91QnyG]

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeHhKw5GRIl3eAqPxi9MAJeX9YxAUTVu7sJU7X_fr1T-It7uG4F0L9-dIbe5GP1d4KpSNHEA4NC91GV56-hIb27fSUCGfsVG74tzuJ63c7Fz3iWLFY1-rHDgvEjKSiDlbTLvQCY6rgLvGcgpMk]

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaD56NX8o6aH4Op6dbusFzkzMDSNI3Aug9TqvU_HgGT3ca63HWsWbBjQIkz5akDYw_Ve_7dC9kxgSnQ11jMfkjQrxYwKAz9ppAmMY8ZvbhgbYTyIBRfri3a4SNZPFjtbwrdgpu]

- Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW4z5qO2G8z9d48F7WbvgBxXRNgks_rAQvo3IchgE1qpjaYN5o0ggJy4wNIHkfF2caggfdRY9fNxo_pIyxOXMcZ6Ym06Z96siSvhNC_k4uysoBA56BG1SQcYdqePht9CcDJuppxq4xgj0wbtE-H6Qjww8=]

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_w6ytkM7L87ab75ltGSFLN4oXkrkcg4eryAx59OZC1oSC6mmFjySVzAvrF7x1tt7h97mTEEJ75PCbNhJclrKQcSrUc6FyhEqA_WJzoHu6hXa9_tjy7Fz1AGOSUB6oryXIa9c9]

- The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJeR_5cgWTnl5kHRl4AOjAUP2rIPIDAAEZF-dsDMviyYVJU6i8AC7dQS7AzAt5Aql7kRt8ry_pPn7J-5qSGPYnSy3LeQNWw4GUhZhax4cLVxy2Qg2dhphNV62nv7DtVOUp5qIv_G01GTXNOyIbL-YhAUHwrUdNNMsVV5gAeziKYenKg9Y9eLzG0Dpl7nVxmad4b7n_sbyDzxjpzjVVtztx8JeGee4Xer5uvGY6uMu1dHXJ0-eaJJOkRarmb726DjcT8g==]

- New Synthesis of Fluorinated Pyrazoles - Sci-Hub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckjNDnaQqbB3QEzxccHu7lJE7bJIvM60bkp4I-WOwXL6xbgghodb8UQ921oiuCFzK1zHzimGr9FihBHllRzWvK362ZXW1jIQ9unFH1heE8mcee0G4Qhdo6TMF6QRMM4snlH4=]

- Phenylpyrazole insecticides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP0_2w31aijr1zrBzgUFlIpPqQrkCenMSRH_ZzIq0DLQiZiNiJ_XsMMwUtGgSQzxET1mV2857IECTN3C-VsW4x4D2MKx8TDagXBUwrZ9vkoXmHHntRTYZu1LUwqpgbiHaLPFr3_fd0MfaEOYAK-Qpu29L97l5wpo5MppgTxU_-O1HL3DElsmYFfwfAejfEFtA5Rh8C]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBcHFOz82OmA3V9t9gCKaV69C26cBe6FAewfyMBrfijmTpNdiOqZinQ_KKUUYuPKtcS-VofxWBA2DdDfpbwqVUXd-RLJfJBOEzhYDymJf6jISxMH0A5bFgCeODTuiqV2u5xNSaqd7Bk46SJIeDByRz89mz-KbS_w-EgWrV_yIWlCYkxEERzreRfEqtxcGVKL5sYvKnszZaNW4Nmnaat93vRyql-FA_ouE3QYOAaqYmVDQofLpFD937WDXcw1t-boZkDQ==]

- Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzyQ9HQqrZANORgNnWxALZfhps84fxLQlduKbQ5V9wUFMofzlK6RxVZGtoD2VvjidqLjvjdLZwW1IDpr1aVOHhpoVxyIcNo0BxnOku6sxYxd8KDeKgBl6M1ihW5MXDMq9bZQH8mX-MAE6sQja_E-9ToOzI_7DSsgB7EcnmPgiXJFHAkiWXs1AVPuipCq7l0FjX6xLMyxxd8nkhNlxYTeVF50sDU1jV_dFg5orG_sW6DZrQiQ0HV7-lHygkOfp0Gai3WkrjBDRWt8b9LXJH2_ZrudnbWFKN0kHpaWRPfcfcv2h6Ey9AzhrkW8jXph9tq6vS-4NE98NbNCUriCiFg6k=]

- Phenylpyrazole insecticides - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylpyrazole_insecticides]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6509]

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. [URL: https://www.pharmatutor.org/articles/pyrazole-and-its-biological-activity]

- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18399658/]

- PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. [URL: https://www.lockss.org/cache/2020/http:/www.

- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]

- Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35929671/]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]

- 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3216035/]

- Celecoxib Alternatives Compared - Drugs.com. [URL: https://www.drugs.com/compare/celecoxib]